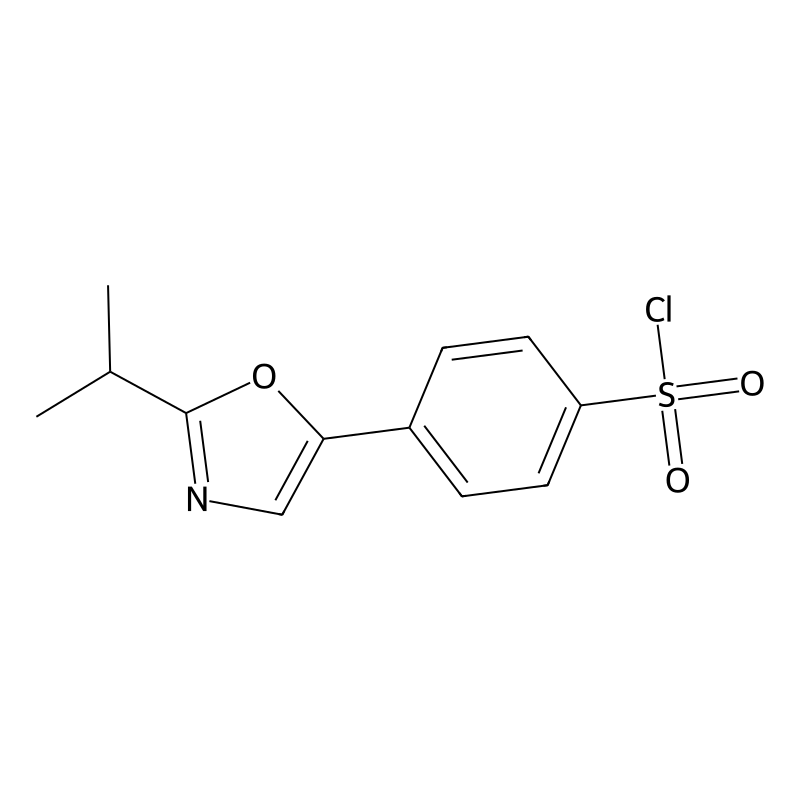

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmacology

Antibacterial Applications

Application Summary: This compound has been used in the development of new antibacterial agents . It has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Methods of Application: In this application, the compound is used in combination with other antibiotics to enhance their effectiveness against antibiotic-resistant bacteria .

Results or Outcomes: The combined use of this compound with other antibiotics has shown a potentiated antimicrobial effect against certain antibiotic-resistant bacteria .

Antimonooxidase Applications

Application Summary: The compound has also shown antimonooxidase effects in vitro . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are involved in many important physiological and pathological processes.

Methods of Application: In this application, the compound is used in vitro to inhibit the activity of monoamine oxidases .

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound characterized by its sulfonyl chloride functional group attached to a benzene ring, which is further substituted with an isopropyloxazole moiety. This compound belongs to a class of sulfonyl chlorides, which are known for their reactivity and versatility in organic synthesis. The presence of the isopropyloxazole group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Nucleophilic substitution reactions: The chloride atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.

- Formation of sulfonamides: When reacted with primary or secondary amines, this compound can yield sulfonamide derivatives, which are significant in medicinal chemistry for their antibacterial properties.

- Reactivity with Grignard reagents: It can react with Grignard reagents to form corresponding sulfonylated products, which can be further transformed into various functionalized compounds.

The synthesis of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride can be approached through several methods:

- Direct sulfonation: This involves the reaction of isopropyl-substituted benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl group.

- Chlorination of sulfonic acid derivatives: Starting from 4-(2-Isopropyloxazol-5-yl)benzenesulfonic acid, chlorination can yield the desired sulfonyl chloride.

A detailed method involves adding isopropyl benzene and an organic salt catalyst into a reaction vessel, followed by slow addition of chlorosulfonic acid at low temperatures to minimize side reactions, ultimately leading to high yields of the target compound .

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds, particularly those targeting bacterial infections or cancer.

- Chemical synthesis: Utilized as a reagent for introducing sulfonyl groups into organic molecules, enhancing their reactivity and functionality.

Interaction studies involving 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride may focus on its reactivity with biological targets such as enzymes or receptors. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Research on similar compounds indicates that derivatives with sulfonamide functionalities often interact with bacterial enzymes involved in folate metabolism, offering pathways for drug design against resistant strains.

Several compounds share structural similarities with 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride. A comparison highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenesulfonyl chloride | C6H5SO2Cl | Commonly used for synthesizing sulfonamides; more reactive but less selective. |

| 4-Fluorobenzenesulfonyl chloride | C6H4F(SO2Cl) | Stronger electrophile due to fluorine; used in protein modification studies. |

| 4-Methylbenzenesulfonyl chloride | C7H9ClO2S | Methyl group increases lipophilicity; used in various organic syntheses. |

The uniqueness of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride lies in its specific isopropyloxazole substitution, potentially enhancing its biological activity and selectivity compared to other sulfonyl chlorides.